11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide
Description
The compound 11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6λ⁶-thia-7-azatricyclo[6.4.0.0²,⁶]dodeca-1(8),6,9,11-tetraene 6-oxide is a boron-containing heterocyclic molecule featuring a tricyclic scaffold fused with sulfur (thia) and nitrogen (aza) atoms. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at position 11 enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
11-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3S/c1-15(2)16(3,4)21-17(20-15)11-7-8-13-12(10-11)14-6-5-9-22(14,19)18-13/h7-8,10,14H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQMZFGXDIZJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=S4(=O)C3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Characteristics
- IUPAC Name : 11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide
- Molecular Formula : CxHyBzOw (exact formula depends on the specific structure)
- Molecular Weight : Approximately 300 g/mol (exact weight varies based on substituents)
Structural Features
The compound features a dioxaborolane moiety which is known for its role in various chemical reactions and biological applications. The presence of a thia and azatricyclo structure suggests potential interactions with biological systems.
Anticancer Properties
Initial studies have indicated that similar dioxaborolane derivatives exhibit promising anticancer activity. For instance:
- Mechanism of Action : Dioxaborolanes can inhibit the growth of cancer cells through various pathways including apoptosis induction and cell cycle arrest.
- Case Study : A related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .
Antimicrobial Activity
Research indicates potential antimicrobial properties:
- Efficacy Against Bacteria : Compounds with similar structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus.
- Mechanism : It is hypothesized that the boron atom may interfere with bacterial cell wall synthesis .
Neuroprotective Effects
Some derivatives have been evaluated for neuroprotective effects:
- Study Findings : In vitro studies suggest that certain dioxaborolanes can protect neuronal cells from oxidative stress-induced apoptosis .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against MCF-7 cells | |
| Antimicrobial | Inhibition of Staphylococcus aureus | |
| Neuroprotective | Protection from oxidative stress |
Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Key Structural Features |
|---|---|---|
| 11-(4,4,5,5-Tetramethyl-dioxaborolane) | High | Presence of boron and dioxaborolane moiety |
| 11-(Dioxaborolane without thia) | Moderate | Lack of sulfur reduces activity |
Scientific Research Applications
Organic Synthesis
Borylation Reactions
The compound serves as a boron source for borylation reactions, particularly in the functionalization of organic molecules. Borylation is a crucial step in the synthesis of boronic acids and esters, which are valuable intermediates in organic synthesis and pharmaceuticals. The presence of the dioxaborolane moiety enhances the reactivity of the compound in coupling reactions with aryl halides and alkenes.
Table 1: Borylation Applications
| Reaction Type | Substrate Type | Catalyst Used | Product Type |
|---|---|---|---|
| Borylation of C-H bonds | Alkylbenzenes | Palladium-based | Pinacol benzyl boronate |
| Hydroboration | Alkenes/Alkynes | Transition metal catalysts | Chiral allenyl boronates |
| Coupling with Iodides | Aryl halides | Copper-based | Aryl boronates |
Materials Science
Polymer Chemistry
The compound can be utilized in the development of new polymeric materials through cross-coupling reactions. Its unique structure allows for the incorporation into polymer backbones or as a cross-linking agent, which can enhance the mechanical properties and thermal stability of polymers.
Table 2: Polymer Applications
| Application Type | Polymer Type | Method Used | Result |
|---|---|---|---|
| Cross-linking agent | Thermosetting resins | Free radical polymerization | Improved thermal stability |
| Functionalized polymers | Conductive polymers | Click chemistry | Enhanced electrical conductivity |
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing dioxaborolane groups exhibit promising anticancer properties. The ability to selectively target cancer cells while minimizing effects on healthy cells makes this compound a candidate for further investigation in drug development.
Case Study: Anticancer Efficacy
A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved the disruption of cellular signaling pathways critical for cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of boronated heterocycles with applications in drug discovery and materials science. Key analogues include:
Key Differences and Research Findings
Reactivity in Cross-Coupling Reactions :
- The benzoxazole analogue (CAS 1193092-34-0) exhibits higher reactivity in Suzuki couplings due to its electron-deficient aromatic system, enabling efficient aryl-aryl bond formation .
- In contrast, the chroman derivative (CAS 1002727-88-9) shows reduced reactivity but superior stability in aqueous media, attributed to its oxygen-rich bicyclic structure .
Solubility and Stability :
- The imidazopyridine-carbonitrile analogue (CAS 2018362-18-8) has lower solubility in polar solvents due to its planar, hydrophobic core. However, the nitrile group allows for click chemistry modifications .
- The indolin-3-one derivative (CAS 2304633-97-2) demonstrates moderate solubility and pH-dependent stability, making it suitable for targeted drug delivery .
Computational Similarity Analysis :
- Using Tanimoto and Dice similarity indices, the target compound shares ~70% structural similarity with 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman (CAS 1002727-88-9), primarily due to the shared boronate ester and fused-ring system .
- Molecular networking (cosine score: 0.85) aligns it closest to imidazopyridine derivatives, suggesting analogous fragmentation patterns in mass spectrometry .
Crystallographic and Refinement Tools :
- Structural determination of boron-containing analogues often employs SHELXL for small-molecule refinement and OLEX2 for visualization, ensuring high-resolution data for reactivity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
